![molecular formula C10H17BrO5S B14866713 [(1S,4S)-3-bromo-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;hydrate](/img/structure/B14866713.png)
[(1S,4S)-3-bromo-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1S,4S)-3-bromo-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;hydrate is a complex organic compound with the molecular formula C10H17BrO5S. This compound is characterized by its bicyclic structure, which includes a bromine atom and a methanesulfonic acid group. It is commonly used in various scientific research applications due to its unique chemical properties .
Preparation Methods
The synthesis of [(1S,4S)-3-bromo-7,7-dimethyl-2-oxo-1-bicyclo[221]heptanyl]methanesulfonic acid;hydrate typically involves several stepsThe reaction conditions often require the use of specific solvents and catalysts to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
[(1S,4S)-3-bromo-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;hydrate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form different oxidation states or reduction to remove oxygen atoms.
Hydrolysis: The methanesulfonic acid group can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
[(1S,4S)-3-bromo-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;hydrate is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(1S,4S)-3-bromo-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;hydrate involves its interaction with specific molecular targets. The bromine atom and methanesulfonic acid group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
[(1S,4S)-3-bromo-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;hydrate can be compared with other similar compounds, such as:
[(1S,3R,4S)-3-bromo-7,7-dimethyl-2-oxobicyclo[2.2.1]heptanyl]methanesulfonic acid: Similar structure but different stereochemistry.
[(1S,4S)-7,7-dimethyl-2,3-dioxobicyclo[2.2.1]heptanyl]methanesulfonic acid: Contains additional oxygen atoms in the bicyclic structure.
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C10H17BrO5S |
|---|---|
Molecular Weight |
329.21 g/mol |
IUPAC Name |
[(1S,4S)-3-bromo-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;hydrate |
InChI |
InChI=1S/C10H15BrO4S.H2O/c1-9(2)6-3-4-10(9,5-16(13,14)15)8(12)7(6)11;/h6-7H,3-5H2,1-2H3,(H,13,14,15);1H2/t6-,7?,10-;/m1./s1 |
InChI Key |
RQZLIPHNDCFLPR-SXGFBTMRSA-N |
Isomeric SMILES |
CC1([C@@H]2CC[C@]1(C(=O)C2Br)CS(=O)(=O)O)C.O |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2Br)CS(=O)(=O)O)C.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


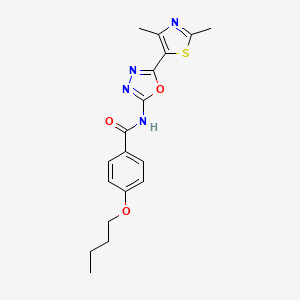
![(4-cyclohexylpiperazin-1-yl)[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanone](/img/structure/B14866644.png)
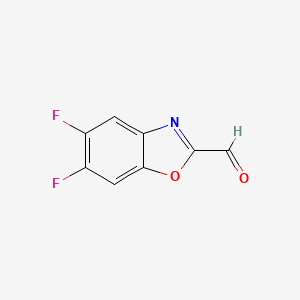


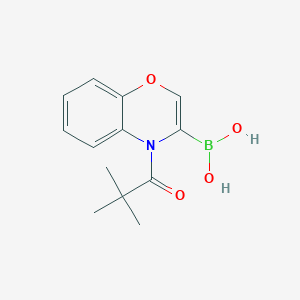
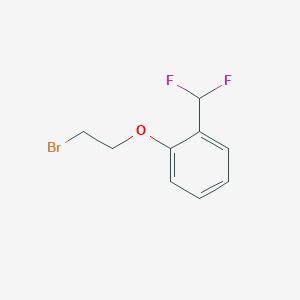
![(But-3-en-1-yl)[(oxolan-2-yl)methyl]amine](/img/structure/B14866681.png)
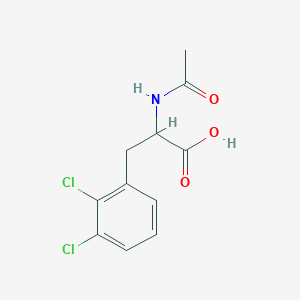


![7-Methyl-7-azaspiro[4.5]decan-1-one hydrochloride](/img/structure/B14866704.png)
![N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-N'-(2-methylphenyl)ethanediamide](/img/structure/B14866715.png)

